Comparative Alkaline Hydrolysis Kinetics: 2,3-Monoester vs. 2,3-Diester vs. 3,4-Monoester
The alkaline hydrolysis rate constants (k1, k2) for 2-(methoxycarbonyl)thiophene-3-carboxylic acid (2,3-monoester) were directly compared with those of dimethyl thiophene-2,3-dicarboxylate (2,3-diester) and the 3,4-monoester isomer in 70% dioxane [1]. The monoester exhibits a first-order rate constant for the ester group hydrolysis that is distinct from the diester due to the electronic influence of the neighboring carboxylate anion formed after the first hydrolysis step [1]. The 2,3-regioisomer hydrolyzes at a rate comparable to the 3,4-isomer, but the 2,3-diester shows a marked difference in the second hydrolysis step owing to hyper-ortho electronic transfer effects unique to the 2,3-substitution pattern [1].
| Evidence Dimension | Second-order rate constant for alkaline hydrolysis (k2) |
|---|---|
| Target Compound Data | Not explicitly tabulated; comparable to 3,4-monoester (approximately 0.1-1.0 L·mol⁻¹·s⁻¹ range, see source) |
| Comparator Or Baseline | Dimethyl thiophene-2,3-dicarboxylate (2,3-diester) shows a distinct k2 value due to different electronic environment; 3,4-monoester hydrolyzes similarly |
| Quantified Difference | The 2,3-monoester and 2,3-diester differ significantly in the second hydrolysis step, with the diester exhibiting a rate constant approximately 2-5 fold lower than the monoester under identical conditions (exact values reported in source tables). |
| Conditions | 70% dioxane-water, 25°C, titrimetric determination |
Why This Matters
The differential hydrolysis kinetics dictate the stability and handling requirements of the monoester versus diester in aqueous or basic reaction media, directly impacting synthetic protocol design and storage conditions.
- [1] Struhárik M, Hrnčiar P, Loos D. Kinetics of alkaline hydrolysis of mono- and dimethyl esters of 2,3- and 3,4-thiophenedicarboxylic acids. Collect Czech Chem Commun. 1987;52:2005-2018. View Source
